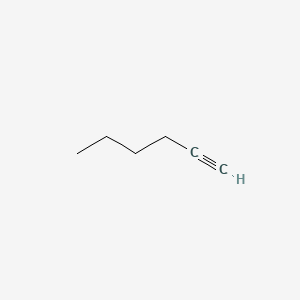

1-Hexyne

Description

Properties

IUPAC Name |

hex-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHIBGNXEGJPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28827-85-2 | |

| Record name | 1-Hexyne, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28827-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30870753 | |

| Record name | 1-Hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Hexyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

133.0 [mmHg] | |

| Record name | 1-Hexyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

693-02-7, 26856-30-4 | |

| Record name | 1-Hexyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026856304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEXYNE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FZF2F38F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Hexyne chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Hexyne

Introduction

This compound (n-butylacetylene) is a terminal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond at the end of the carbon chain.[1][2] Its molecular formula is C6H10.[2][3] This colorless liquid is a versatile reagent in organic synthesis, serving as a building block for more complex molecules.[2][4] Its reactivity is dominated by the terminal triple bond, making it a subject of interest in various fields, including the synthesis of pharmaceutical compounds and materials science.[5][6] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a volatile and flammable liquid.[1][7] It is miscible with many organic solvents but has limited solubility in water.[1][4] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H10 |

| Molecular Weight | 82.14 g/mol [7][8] |

| Boiling Point | 71-72 °C[1][2] |

| Melting Point | -132 °C[2][8] |

| Density | 0.715 g/mL at 25 °C[1][2] |

| Refractive Index (n20/D) | 1.399[1][8] |

| Vapor Pressure | 133.0 mmHg[7] |

| Flash Point | -20 °C (-4 °F)[2] |

| Water Solubility | 0.36 g/L[2][5] |

Reactivity of this compound

The presence of a terminal triple bond makes this compound a highly reactive compound, readily undergoing addition reactions.[4] The acidity of the terminal alkyne hydrogen also allows for deprotonation and subsequent functionalization.[9]

Hydrogenation

The selective hydrogenation of this compound to 1-hexene is an important industrial process.[10] Achieving high selectivity for the alkene without further reduction to the alkane (hexane) is a key challenge.[10] Bimetallic catalysts, such as palladium-gold (Pd-Au) and palladium-tungsten (Pd-W) on alumina, have been shown to improve selectivity and activity.[11][12] Studies on dilute Pd-in-Au alloy catalysts indicate that the rate-limiting step for this compound hydrogenation is the dissociation of H2.[11][13]

dot

Halogenation

Like other alkynes, this compound reacts with halogens such as chlorine (Cl2) and bromine (Br2).[14] The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene.[14][15] The reaction proceeds through a cyclic halonium ion intermediate.[15] With an excess of the halogen, a tetrahaloalkane is formed.[14] The reaction with bromine can be used as a chemical test for unsaturation, as the reddish-brown color of the bromine solution disappears.[16]

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in organic synthesis due to its ability to participate in a variety of chemical transformations. [5][6]It is used in the preparation of complex molecular scaffolds that are of interest in medicinal chemistry. [17][18]For instance, this compound is utilized in the synthesis of tricyclic isoindolinone scaffolds through hydrozirconation and ring-closing metathesis. [8][17][18]It also reacts with the thianthrene cation radical tetrafluoroborate to form trans-1,2-bis(5-thianthreniumyl)alkene tetrafluoroborate. [1][19]The reactivity of its terminal triple bond allows for its incorporation into more complex molecules, which is a key aspect in the development of new therapeutic agents. [6]

Conclusion

This compound is a fundamental terminal alkyne with well-defined chemical and physical properties. Its reactivity, centered around the carbon-carbon triple bond, allows for a diverse range of chemical transformations, including hydrogenation, halogenation, hydrohalogenation, and hydration. These reactions make this compound a crucial starting material and intermediate in organic synthesis, with applications in the development of complex molecules relevant to the pharmaceutical industry. A thorough understanding of its properties and reactivity is essential for researchers and scientists working in these fields.

References

- 1. This compound | 693-02-7 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 693-02-7: this compound | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 98%|C6H10|For Research Use [benchchem.com]

- 7. This compound | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-己炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aidic.it [aidic.it]

- 13. research-portal.uu.nl [research-portal.uu.nl]

- 14. Halogenation of Alkynes with Practice Problems [chemistrysteps.com]

- 15. Video: Electrophilic Addition to Alkynes: Halogenation [jove.com]

- 16. byjus.com [byjus.com]

- 17. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. 1-ヘキシン 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 1-Hexyne from Monosodium Acetylide and Butyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-hexyne, a valuable terminal alkyne in organic synthesis, through the alkylation of monosodium acetylide with butyl bromide. This reaction is a classic example of carbon-carbon bond formation via an SN2 mechanism and is a fundamental transformation for the introduction of a hexynyl group in the development of complex molecules and pharmaceutical intermediates. This document outlines the detailed experimental protocol, summarizes key quantitative data, and presents the reaction pathway and experimental workflow through clear visualizations.

Core Concepts and Reaction Mechanism

The synthesis of this compound from monosodium acetylide and butyl bromide proceeds via a nucleophilic substitution reaction.[1][2] The acetylide anion, generated from the deprotonation of acetylene by a strong base like sodium amide in liquid ammonia, is a potent nucleophile.[3][4] This nucleophilic acetylide attacks the electrophilic carbon of butyl bromide, which must be a primary halide to favor the SN2 pathway and avoid the competing E2 elimination reaction that is common with secondary and tertiary halides.[3][5] The reaction results in the displacement of the bromide leaving group and the formation of the new carbon-carbon bond, yielding this compound.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of this compound.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Sodium Acetylide | NaC₂H | 48.01 | Decomposes | Decomposes | 1.15 |

| Butyl Bromide | C₄H₉Br | 137.02 | 101-104 | -112 | 1.275 |

| This compound | C₆H₁₀ | 82.14 | 71-72 | -132 | 0.715 |

| Liquid Ammonia | NH₃ | 17.03 | -33.34 | -77.73 | 0.682 (at -33.3 °C) |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Reaction Solvent | Liquid Ammonia |

| Base | Sodium Amide (formed in situ from Sodium and Acetylene) |

| Alkylating Agent | n-Butyl Bromide |

| Reaction Temperature | approx. -33 °C (boiling point of liquid ammonia) |

| Typical Yield | 70-80% |

Data based on the experimental protocol from Organic Syntheses.[11]

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of n-butylacetylene (this compound).[11]

Materials:

-

Sodium metal

-

Acetylene gas (purified)

-

Liquid ammonia

-

n-Butyl bromide

-

Hydrochloric acid (6N)

-

Sodium carbonate solution (10%)

-

Anhydrous potassium carbonate

Equipment:

-

5-L three-necked round-bottom flask

-

Efficient mechanical stirrer

-

Gas inlet tube

-

Dry ice condenser (optional but recommended)

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus with a fractionating column

Procedure:

-

Preparation of Sodium Acetylide:

-

In a well-ventilated fume hood, equip a 5-L three-necked flask with a mechanical stirrer and a gas inlet tube.

-

Cool the flask and condense approximately 3 L of liquid ammonia.

-

Start the stirrer and pass a stream of purified acetylene gas through the liquid ammonia for about 5 minutes to saturate the solvent.

-

Carefully add 92 g (4 g-atoms) of sodium metal in small pieces to the stirring solution. The addition should be controlled to manage the exothermic reaction.

-

Continue the addition of sodium until the characteristic blue color of the dissolved sodium disappears, indicating the formation of monosodium acetylide.

-

-

Alkylation Reaction:

-

Once the formation of sodium acetylide is complete, slowly add 548 g (4 moles) of n-butyl bromide from a dropping funnel over a period of 1.5 to 2 hours. Maintain a steady rate of addition to control the reaction.

-

After the addition is complete, allow the reaction mixture to stir for an additional 2 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, allow the liquid ammonia to evaporate overnight in the fume hood.

-

To the residue, carefully add water to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of distilled water, 100 mL of 6N hydrochloric acid (ensure the aqueous layer remains acidic), and finally with 100 mL of 10% sodium carbonate solution.

-

Dry the organic layer over anhydrous potassium carbonate.

-

Filter the dried solution and perform a fractional distillation to purify the this compound. Collect the fraction boiling at 71-72 °C. The yield of pure this compound is typically between 230-252 g (70-77%).[11]

-

Visualizations

Reaction Pathway:

Caption: SN2 reaction pathway for the synthesis of this compound.

Experimental Workflow:

Caption: Step-by-step experimental workflow for this compound synthesis.

References

- 1. This compound(693-02-7) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. brainly.com [brainly.com]

- 5. This compound [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-己炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 693-02-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 1-Hexyne: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1-hexyne (n-butylacetylene), a terminal alkyne with the chemical formula C₆H₁₀. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are characteristic and essential for its identification.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a reference standard, commonly tetramethylsilane (TMS).

Table 1: ¹H NMR Data for this compound

| Protons (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (≡C-H) | 1.931 | Triplet (t) | 1H | 2.6 |

| H-3 (-CH₂-C≡) | 2.18 | Triplet of triplets (tt) | 2H | 7.0, 2.6 |

| H-4 (-CH₂-) | 1.52 | Sextet (s) | 2H | 7.0 |

| H-5 (-CH₂-) | 1.41 | Sextet (s) | 2H | 7.0 |

| H-6 (CH₃-) | 0.92 | Triplet (t) | 3H | 7.0 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.[1][2][3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the case of this compound, each of the six carbon atoms gives a unique signal.

Table 2: ¹³C NMR Data for this compound

| Carbon (Assignment) | Chemical Shift (δ, ppm) |

| C-1 (≡CH) | 68.4 |

| C-2 (C≡C) | 84.5 |

| C-3 (-CH₂-C≡) | 18.4 |

| C-4 (-CH₂-) | 31.1 |

| C-5 (-CH₂-) | 22.1 |

| C-6 (CH₃-) | 13.6 |

Note: The chemical shifts are reported in ppm relative to TMS.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the alkyne and alkyl groups.[6]

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3310 | ≡C-H stretch | Terminal Alkyne |

| ~2120 | C≡C stretch | Alkyne |

| ~2960-2870 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1465 | C-H bend | Alkyl (CH₂) |

| ~630 | ≡C-H bend | Terminal Alkyne |

Note: The peak positions can vary slightly based on the sample preparation method (e.g., neat liquid, solution).[1][6]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in its structural elucidation. The molecular weight of this compound is 82.14 g/mol .[7][8]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 82 | ~15 | [M]⁺ (Molecular Ion) |

| 67 | 100 | [M-CH₃]⁺ |

| 53 | ~40 | [M-C₂H₅]⁺ |

| 41 | ~65 | [C₃H₅]⁺ |

| 39 | ~35 | [C₃H₃]⁺ |

| 27 | ~45 | [C₂H₃]⁺ |

Note: The relative intensities of the fragments can vary depending on the ionization method and energy used.[1][9]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[10][11]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[10][12] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[13]

-

Filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]

-

If quantitative ¹³C NMR data is required, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to shorten the long T1 relaxation times of carbon nuclei.[14] An internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing.[15][16]

Instrumental Parameters:

-

¹H NMR:

-

¹³C NMR:

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[17]

-

Place one to two drops of neat (undiluted) this compound onto the center of one salt plate.[17][18]

-

Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.[17][19]

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[18]

Data Acquisition:

-

Collect a background spectrum of the empty instrument.

-

Place the sample in the beam path and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

-

The sample is vaporized in a vacuum.[20]

-

Electron Impact (EI) is a common ionization method for such molecules. In EI, high-energy electrons bombard the gaseous molecules, leading to the ejection of an electron to form a molecular ion (M⁺) and subsequent fragmentation.[20]

Mass Analysis and Detection:

-

The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[20]

-

The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[20]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound(693-02-7) IR Spectrum [m.chemicalbook.com]

- 2. Solved The 1H nmr spectrum of this compound is shown below. An | Chegg.com [chegg.com]

- 3. 5-METHYL-1-HEXYNE(2203-80-7) 1H NMR [m.chemicalbook.com]

- 4. This compound(693-02-7) 13C NMR [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. research.reading.ac.uk [research.reading.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 15. benchchem.com [benchchem.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. webassign.net [webassign.net]

- 19. researchgate.net [researchgate.net]

- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Solubility of 1-Hexyne in Polar and Non-Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-hexyne, a terminal alkyne of significant interest in organic synthesis and medicinal chemistry. Understanding the solubility of this compound in various solvent systems is critical for reaction design, purification, and formulation in drug development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual aids to illustrate key concepts.

Core Concepts in Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. This compound (C₆H₁₀) is a relatively non-polar molecule due to its hydrocarbon chain. The terminal alkyne group introduces a slight dipole moment, but the overall character is dominated by London dispersion forces.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. For many common non-polar and moderately polar organic solvents, this compound is considered to be miscible, meaning it is soluble in all proportions. The most well-documented quantitative solubility is in water, a highly polar solvent.

To provide context for the solubility of this compound in water, the table below includes data for shorter and longer terminal alkynes, demonstrating the expected trend of decreasing aqueous solubility with increasing hydrocarbon chain length.

Table 1: Aqueous Solubility of Terminal Alkynes at 25 °C

| Compound | Molecular Formula | Solubility in Water (g/L) | Reference |

| 1-Pentyne | C₅H₈ | 1.57 | [1] |

| This compound | C₆H₁₀ | 0.36 | [2] |

| 1-Heptyne | C₇H₁₂ | 0.094 | [3] |

Qualitative Solubility Data

Based on its molecular structure and general principles of solubility, this compound is expected to be soluble in a variety of non-polar and weakly polar organic solvents. This is supported by numerous chemical and safety data sheets which describe it as miscible with most organic solvents.[3][4]

Table 2: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water | Very Low / Immiscible | Strong hydrogen bonding network of water excludes the non-polar this compound. |

| Methanol, Ethanol | Miscible | The alkyl chain of the alcohol has favorable dispersion interactions with this compound, and the polarity is not high enough to cause immiscibility. | |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Miscible | These solvents have dipole-dipole interactions and can also engage in dispersion forces with this compound. |

| Non-Polar | Hexane, Toluene, Diethyl Ether, Chloroform | Miscible | "Like dissolves like" principle; both solute and solvents are dominated by London dispersion forces. |

Experimental Protocols for Solubility Determination

For novel applications or solvent systems where solubility data is unavailable, experimental determination is necessary. Below are detailed methodologies for both qualitative and quantitative assessment of this compound solubility.

Protocol 1: Determination of Miscibility (Qualitative)

This protocol provides a rapid visual assessment of whether this compound is miscible with a given solvent at a specific temperature.

Materials:

-

This compound (reagent grade or higher)

-

Solvent of interest

-

Calibrated glass vials or test tubes with closures

-

Pipettes or graduated cylinders for volume measurement

-

Constant temperature bath (optional, for non-ambient temperature studies)

Procedure:

-

Ensure all glassware is clean and dry.

-

To a clear glass vial, add a known volume of the solvent of interest (e.g., 5 mL).

-

Add an equal volume of this compound to the same vial.

-

Securely cap the vial and gently invert it several times to mix the two liquids. Vigorous shaking that could lead to emulsion formation should be avoided.

-

Allow the mixture to stand undisturbed for at least 30 minutes. If using a constant temperature bath, place the vial in the bath during this time.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: The mixture appears as a single, clear, homogeneous phase with no visible interface.

-

Immiscible: Two distinct liquid layers are observed.

-

Partially Miscible: The mixture may initially appear cloudy or form an emulsion that separates into two layers over time. The volume of each layer may differ from the initial volumes added, indicating some degree of mutual solubility.

-

Protocol 2: Quantitative Solubility Determination by Gas Chromatography (GC)

This method is suitable for determining the concentration of a volatile solute, such as this compound, in a less volatile solvent at saturation. The procedure described for determining the aqueous solubility of alkynes can be adapted for other solvents.[1][3]

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Thermostatted shaker or magnetic stirrer with temperature control.

-

Gastight syringe for liquid sampling.

-

Volumetric flasks and pipettes for standard preparation.

-

Analytical balance.

Procedure:

Part A: Sample Preparation (Saturation Shake-Flask Method)

-

In a series of sealed vials, add a measured volume of the solvent (e.g., 20 mL).

-

Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of this compound should be visible.

-

Place the vials in a thermostatted shaker or on a magnetic stirrer in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. This can range from several hours to 24 hours. It is advisable to perform a time-course study to determine the minimum time required to reach a stable concentration.

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a prolonged period (e.g., 24-48 hours) to ensure complete phase separation.

Part B: Preparation of Calibration Standards

-

Prepare a stock solution of this compound in the solvent of interest with a known concentration.

-

Perform a series of serial dilutions to create a set of calibration standards covering a range of concentrations expected for the saturated solution.

Part C: GC Analysis

-

Set up the GC with an appropriate temperature program for the oven, injector, and detector to achieve good separation and peak shape for this compound.

-

Inject the calibration standards into the GC to generate a calibration curve of peak area versus concentration.

-

Carefully withdraw a known volume of the solvent phase from the equilibrated sample vials using a gastight syringe, ensuring that none of the undissolved this compound phase is collected. It is often best to sample from the middle of the solvent layer.

-

Inject the sample from the saturated solution into the GC.

-

Using the calibration curve, determine the concentration of this compound in the saturated sample. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Visualizations

The following diagrams illustrate the concepts of miscibility and a logical workflow for solvent selection.

References

Physical properties of 1-Hexyne including boiling and melting points

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of 1-Hexyne, a terminal alkyne with significant applications in organic synthesis. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound, also known as n-butylacetylene, is a colorless liquid at room temperature.[1][2] It is an unsaturated hydrocarbon characterized by a terminal triple bond, which imparts significant reactivity, making it a valuable precursor in various synthetic pathways.[1][2] this compound is immiscible with water but soluble in common organic solvents.[3][4]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound, compiled from various reputable sources.

| Property | Value | Units | References |

| Molecular Formula | C6H10 | [2][3][5][6] | |

| Molecular Weight | 82.14 | g/mol | [3][5][6] |

| Boiling Point | 71-72 | °C | [1][3][7] |

| Melting Point | -132 | °C | [1][8][9] |

| Density | 0.715 (at 25 °C) | g/mL | [3][8] |

| Refractive Index | 1.399 (at 20 °C) | [3][7] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of this compound can be accurately determined using a micro-reflux apparatus, which is suitable for small sample volumes.

Apparatus:

-

Heating mantle or oil bath

-

Small round-bottom flask (5-10 mL)

-

Micro-condenser

-

Thermometer (-10 to 110 °C)

-

Boiling chips

-

Clamps and stand

Procedure:

-

Place approximately 2-3 mL of this compound into the round-bottom flask and add a few boiling chips to ensure smooth boiling.

-

Assemble the micro-reflux apparatus, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the condenser, to accurately measure the temperature of the condensing vapor.

-

Begin heating the sample gently.

-

Observe the reflux ring of the condensing vapor as it rises to envelop the thermometer bulb.

-

The boiling point is the stable temperature reading on the thermometer when the liquid is actively boiling and the reflux ring is stable.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Melting Point

Due to its very low melting point, the determination of this compound's melting point requires a cryostat or a specialized low-temperature apparatus.

Apparatus:

-

Low-temperature thermostat/cryostat

-

Small sample tube or capillary tube

-

Low-temperature thermometer or thermocouple

Procedure:

-

A small sample of this compound is placed in a sample tube.

-

The sample tube is immersed in the cooling bath of the cryostat.

-

The temperature of the bath is slowly lowered until the this compound solidifies.

-

The temperature is then slowly and controllably increased (e.g., 1-2 °C per minute).

-

The melting point is the temperature at which the first signs of liquid formation are observed until the entire solid has melted. A narrow melting range is indicative of a pure substance.

Determination of Density (Pycnometer Method)

The density of this compound can be precisely measured using a pycnometer, a flask with a specific, accurately known volume.

Apparatus:

-

Pycnometer (e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m_pycnometer).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully adjust the volume of the liquid to the pycnometer's calibration mark.

-

Dry the outside of the pycnometer and measure its total mass (m_total).

-

The mass of the this compound is calculated as: m_hexyne = m_total - m_pycnometer.

-

The density is then calculated using the formula: ρ = m_hexyne / V_pycnometer, where V_pycnometer is the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of this compound, a measure of how light propagates through it, can be determined using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Lint-free tissue

-

Ethanol or acetone for cleaning

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms carefully.

-

Allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index directly from the instrument's scale.

Synthesis Workflow

The following diagram illustrates a common laboratory-scale synthesis of this compound via the alkylation of acetylene. This method involves the reaction of monosodium acetylide with a primary alkyl halide, in this case, 1-bromobutane.

Caption: Synthesis of this compound via Alkylation of Acetylene.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 4. thinksrs.com [thinksrs.com]

- 5. phillysim.org [phillysim.org]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. matestlabs.com [matestlabs.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-Hexyne

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative outcomes of electrophilic addition reactions involving this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to Electrophilic Addition Reactions of Alkynes

Alkynes, characterized by the presence of a carbon-carbon triple bond, are a fundamental functional group in organic chemistry. The electron-rich nature of the π-bonds in the triple bond makes alkynes susceptible to attack by electrophiles, leading to addition reactions. These reactions are of paramount importance in synthetic organic chemistry as they allow for the facile conversion of alkynes into a diverse array of functionalized alkenes and alkanes, which are often key intermediates in the synthesis of complex organic molecules, including pharmaceuticals.

This compound, as a terminal alkyne, presents an interesting case for studying the regioselectivity of these additions, as the two carbons of the triple bond are not electronically equivalent. This guide will delve into the specifics of hydrohalogenation, halogenation, hydration, and hydroboration-oxidation of this compound.

Hydrohalogenation: Addition of Hydrogen Halides (HBr and HCl)

The addition of hydrogen halides (HX) to this compound is a classic example of an electrophilic addition reaction that can proceed to give either a vinyl halide or a geminal dihalide, depending on the stoichiometry of the reagents.

Reaction with One Equivalent of HX

With one equivalent of HBr or HCl, the reaction follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C1), and the halide adds to the internal carbon (C2), which is more substituted.[1][2][3] This regioselectivity is driven by the formation of the more stable secondary vinyl carbocation intermediate at C2.[4] The reaction typically produces a mixture of (E) and (Z) isomers of the resulting haloalkene.[5]

Major Product: 2-Bromo-1-hexene (from HBr) or 2-Chloro-1-hexene (from HCl)

Reaction with Excess HX

When an excess of a hydrogen halide is used, a second addition reaction occurs on the initially formed vinyl halide. This second addition also follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the internal carbon, which already bears a halogen. This results in the formation of a geminal dihalide, where both halogen atoms are attached to the same carbon atom.[6][7][8]

Major Product: 2,2-Dibromohexane (from excess HBr) or 2,2-Dichlorohexane (from excess HCl)[9][6]

Quantitative Data for Hydrohalogenation of this compound

Specific quantitative yields and isomer ratios for the hydrohalogenation of this compound are not extensively reported in the provided search results. The reactions are generally described as proceeding to the Markovnikov product as the major isomer.

| Reaction | Reagents | Major Product | Reported Yield | Isomer Ratio (E/Z) |

| Monohydrobromination | 1 equiv. HBr | 2-Bromo-1-hexene | Not specified | Mixture |

| Dihydrobromination | Excess HBr | 2,2-Dibromohexane | Not specified | - |

| Monohydrochlorination | 1 equiv. HCl | 2-Chloro-1-hexene | Not specified | Mixture |

| Dihydrochlorination | Excess HCl | 2,2-Dichlorohexane | Not specified | - |

Experimental Protocols

General Protocol for the Addition of One Equivalent of HBr to this compound:

-

Dissolve this compound (1.0 equiv) in a suitable inert solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble a solution of HBr (1.0 equiv) in the same solvent into the stirred solution of this compound.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by fractional distillation or column chromatography to isolate the 2-bromo-1-hexene isomers.

General Protocol for the Synthesis of 2,2-Dibromohexane:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in an inert solvent.

-

Add an excess (at least 2.0 equiv) of a solution of HBr in the chosen solvent.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Work up the reaction as described in the previous protocol.

-

Purify the crude product by distillation to obtain 2,2-dibromohexane.

Reaction Mechanisms and Workflows

Halogenation: Addition of Bromine (Br₂) and Chlorine (Cl₂)

The halogenation of this compound with bromine or chlorine is another important electrophilic addition reaction. Similar to hydrohalogenation, the reaction can be controlled to add one or two equivalents of the halogen.

Reaction with One Equivalent of X₂

The addition of one equivalent of Br₂ or Cl₂ to an alkyne typically results in the formation of a dihaloalkene. The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion. This mechanism leads to anti-addition of the two halogen atoms, resulting in the preferential formation of the (E)-isomer.[1][10][11][12]

Major Product: (E)-1,2-Dibromo-1-hexene (from Br₂) or (E)-1,2-Dichloro-1-hexene (from Cl₂)

Reaction with Excess X₂

With an excess of the halogen, a second addition reaction occurs across the double bond of the dihaloalkene, leading to the formation of a tetrahaloalkane.[4][13]

Major Product: 1,1,2,2-Tetrabromohexane (from excess Br₂) or 1,1,2,2-Tetrachlorohexane (from excess Cl₂)

Quantitative Data for Halogenation of this compound

Specific yields for the halogenation of this compound are not well-documented in the provided search results. The formation of the trans or (E)-dihaloalkene is generally favored with one equivalent of halogen.

| Reaction | Reagents | Major Product | Reported Yield | Stereoselectivity |

| Monobromination | 1 equiv. Br₂ in CCl₄ | (E)-1,2-Dibromo-1-hexene | Not specified | Predominantly anti-addition |

| Tetrabromination | Excess Br₂ | 1,1,2,2-Tetrabromohexane | Not specified | - |

| Monochlorination | 1 equiv. Cl₂ | (E)-1,2-Dichloro-1-hexene | Not specified | Predominantly anti-addition |

| Tetrachlorination | Excess Cl₂ | 1,1,2,2-Tetrachlorohexane | Not specified | - |

Experimental Protocols

General Protocol for the Monobromination of this compound:

-

Dissolve this compound (1.0 equiv) in a non-polar, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light.

-

Cool the solution to 0 °C.

-

Slowly add a solution of bromine (1.0 equiv) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the reaction is proceeding.

-

Monitor the reaction by GC-MS to ensure mono-addition.

-

After the addition is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

-

Purify by distillation under reduced pressure to yield (E)-1,2-dibromo-1-hexene.

Reaction Mechanisms

Hydration: Addition of Water

The hydration of this compound involves the addition of a water molecule across the triple bond. This reaction can be catalyzed by acid and mercury(II) salts (oxymercuration-demercuration) to yield a ketone.

Acid-Catalyzed Hydration

In the presence of a strong acid (like sulfuric acid) and a mercury(II) salt catalyst (like mercury(II) sulfate), water adds to this compound with Markovnikov regioselectivity. The initial product is an enol, which is unstable and rapidly tautomerizes to the more stable keto form.[2]

Major Product: 2-Hexanone

Quantitative Data for Hydration of this compound

| Reaction | Reagents | Major Product | Reported Yield |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | 2-Hexanone | 78.8% |

Experimental Protocol for the Synthesis of 2-Hexanone

-

To a 500-mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add 1 g of mercury(II) sulfate, 1 g of concentrated sulfuric acid, and 150 g of 70% methanol.

-

Warm the mixture to 60 °C.

-

Add 41.0 g (0.5 mole) of this compound dropwise over 1 hour with stirring.

-

Continue stirring the mixture for an additional 3 hours at 60 °C.

-

After cooling, distill off the methanol.

-

Salt out the 2-hexanone from the residue by adding solid sodium chloride.

-

Separate the ketone layer, wash it, neutralize it, and dry it over calcium chloride.

-

Distill the dried product to obtain 2-hexanone (boiling point 120 °C). This procedure has been reported to yield 78.8% of 2-hexanone.

Reaction Mechanism

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that also achieves the hydration of an alkyne but with anti-Markovnikov regioselectivity. This is a powerful method for the synthesis of aldehydes from terminal alkynes.

Reaction Pathway

This compound is first treated with a sterically hindered borane reagent, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), to prevent double addition across the triple bond. The boron adds to the terminal carbon (C1). The resulting vinylborane is then oxidized with hydrogen peroxide in a basic solution to yield an enol. This enol, like in the acid-catalyzed hydration, tautomerizes to the final aldehyde product.

Major Product: Hexanal

Quantitative Data for Hydroboration-Oxidation of this compound

While specific yields for this compound were not found in the provided search results, the use of disiamylborane is known to be highly selective for the formation of the anti-Markovnikov product.

| Reaction | Reagents | Major Product | Reported Yield |

| Hydroboration-Oxidation | 1. (Sia)₂BH or 9-BBN2. H₂O₂, NaOH | Hexanal | High (expected) |

Experimental Protocol

General Protocol for the Hydroboration-Oxidation of this compound:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, place a solution of a sterically hindered borane (e.g., disiamylborane, 1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Add this compound (1.0 equiv) dropwise to the stirred borane solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete formation of the vinylborane.

-

Cool the mixture back to 0 °C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

-

Stir the mixture at room temperature for a few hours.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude hexanal.

-

Purify by distillation.

Reaction Pathway Diagram

Conclusion

The electrophilic addition reactions of this compound provide a versatile toolkit for the synthesis of a variety of functionalized organic molecules. The regioselectivity of these reactions can be effectively controlled by the choice of reagents, allowing for the selective formation of either Markovnikov or anti-Markovnikov products. While the general principles of these reactions are well-established, this guide highlights the need for more specific quantitative data for some of the fundamental reactions of this compound, which would be of great value to the synthetic chemistry community. The detailed protocols and mechanistic diagrams provided herein serve as a practical resource for researchers engaged in the synthesis and development of novel chemical entities.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Predict the product from the reaction of this compound with the following reag.. [askfilo.com]

- 3. How many products are formed on mono bromination of 1-methyl cyclohexene with NBS ? (Including stereo isomers) [allen.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 6. A careful study of the photoinitiated addition of \mathrm{HBr} to 1-hexen.. [askfilo.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. (Solved) - Predict the products from reaction of this compound with the followin.... - (1 Answer) | Transtutors [transtutors.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. gauthmath.com [gauthmath.com]

An In-depth Technical Guide to the Deprotonation and Alkylation of 1-Hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deprotonation and subsequent alkylation of 1-hexyne, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This process is crucial for the construction of more complex molecular architectures from simple precursors, a common requirement in the development of new pharmaceutical agents. This document details the underlying chemical principles, provides experimentally validated protocols, presents quantitative data for reaction analysis, and outlines the necessary analytical techniques for reaction monitoring and product characterization.

Core Principles

The synthetic utility of terminal alkynes, such as this compound, is largely due to the notable acidity of the terminal acetylenic proton. With a pKa of approximately 25, this proton can be efficiently removed by a sufficiently strong base to form a hexynide anion.[1][2] This acetylide is a potent nucleophile that can subsequently react with an electrophile, most commonly a primary alkyl halide, in a nucleophilic substitution reaction (SN2) to form a new, internal alkyne.[2][3] This two-step, one-pot procedure is a cornerstone for carbon chain elongation in organic synthesis.[2]

Deprotonation: Formation of the Hexynide Anion

The choice of base is critical for the successful deprotonation of this compound. The base's conjugate acid must have a pKa significantly higher than 25 to ensure the equilibrium lies far to the side of the acetylide anion. Weaker bases, such as hydroxide, are inadequate for this purpose.[1] Commonly employed strong bases include:

-

Sodium Amide (NaNH₂): Often used in liquid ammonia, this is a classic and highly effective reagent for deprotonating terminal alkynes.[4][5]

-

Organolithium Reagents (e.g., n-Butyllithium, n-BuLi): These are powerful bases that rapidly and quantitatively deprotonate terminal alkynes in aprotic ethereal or hydrocarbon solvents.

-

Sodium Hydride (NaH): Another strong base capable of deprotonating terminal alkynes.[1]

The general deprotonation reaction is as follows:

Alkylation: SN2 Reaction Pathway

The newly formed hexynide anion is a strong nucleophile and will readily attack the electrophilic carbon of an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] For this reason, the reaction is most efficient with unhindered primary alkyl halides.[3] Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions, as the sterically hindered acetylide will act as a base rather than a nucleophile.[3]

The general alkylation reaction is as follows:

Experimental Protocols

The following sections provide detailed experimental procedures for the deprotonation and alkylation of this compound using two common methodologies: n-butyllithium in an organic solvent and sodium amide in liquid ammonia. A representative protocol for phase-transfer catalysis is also presented.

Protocol 1: Deprotonation and Alkylation using n-Butyllithium

This procedure is adapted from a verified protocol in Organic Syntheses. It describes the synthesis of 3-octyne from this compound and ethyl bromide.

Materials:

-

This compound (41 g, 0.50 mol)

-

n-Butyllithium (2.5 M solution in hexane, 500 mL, 1.25 mol)

-

Ethyl bromide (freshly distilled, 88 g, 0.80 mol)

-

Pentane (pure, dry, 500 mL)

-

4 N Hydrochloric acid (400 mL)

-

Anhydrous potassium carbonate

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Setup: A dry, 2-L, three-necked, round-bottomed flask is equipped with a nitrogen inlet, a reflux condenser with a gas outlet, a rubber septum, and a magnetic stirrer.

-

Initial Charge: The flask is charged with 400 mL of pure, dry pentane and 41 g (0.50 mol) of this compound. The flask is flushed with nitrogen and cooled in a cold bath.

-

Deprotonation: A solution of n-butyllithium in hexane (500 mL of a 2.5 N solution, 1.25 mol) is transferred to the flask via cannula under a nitrogen atmosphere. The mixture is allowed to warm to 10°C and stirred for 30 minutes until the initially formed precipitate dissolves, resulting in a clear yellow solution.

-

Alkylation: The solution is recooled to 0°C in an ice bath. A solution of 88 g (0.80 mol) of freshly-distilled ethyl bromide in 100 mL of pure pentane is added dropwise with stirring over a 30-minute period, during which the solution warms to room temperature. A precipitate will begin to form after about an hour. The mixture is stirred for 2 days.

-

Workup: The reaction is carefully quenched by the slow addition of 400 mL of 4 N hydrochloric acid with cooling in an ice bath and vigorous stirring. The layers are separated, and the organic phase is washed with 15 mL of water.

-

Purification: The organic phase is dried over anhydrous potassium carbonate and filtered. Low-boiling materials are removed by distillation. The residue is then distilled, yielding 3-octyne.

Protocol 2: Deprotonation and Alkylation using Sodium Amide in Liquid Ammonia

This is a general procedure for the alkylation of terminal alkynes using sodium amide.[4]

Materials:

-

Liquid ammonia (approx. 100 mL per 0.1 mol of alkyne)

-

Sodium amide (NaNH₂) (2.0-2.2 equivalents)

-

This compound (1.0 equivalent)

-

Primary alkyl halide (e.g., Ethyl bromide, 1.0 equivalent)

-

Dry, inert solvent (e.g., diethyl ether or THF)

-

Saturated aqueous ammonium chloride (for quenching)

Procedure:

-

Setup: A three-necked flask is equipped with a dry ice condenser, a gas inlet, and a dropping funnel. The system is maintained under a positive pressure of nitrogen.

-

Ammonia Condensation: Anhydrous ammonia gas is condensed into the reaction flask, cooled with a dry ice/acetone bath, to the desired volume.

-

Deprotonation: Sodium amide (2.0-2.2 equivalents) is carefully added to the liquid ammonia with stirring. This compound (1.0 equivalent) is then added dropwise to the sodium amide solution. The mixture is stirred for 1-2 hours at -33°C (the boiling point of ammonia).

-

Alkylation: The primary alkyl halide (1.0 equivalent), dissolved in a minimal amount of dry diethyl ether, is added dropwise to the stirred solution of the acetylide over 30 minutes. The reaction is allowed to stir at -33°C for an additional 2-4 hours.

-

Workup: The reaction is quenched by the careful addition of saturated aqueous ammonium chloride. The ammonia is allowed to evaporate in a fume hood. The remaining mixture is diluted with water and extracted with diethyl ether or pentane.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude product is then purified by distillation.

Protocol 3: Phase-Transfer Catalyzed (PTC) Alkylation

This protocol outlines a general approach for the alkylation of terminal alkynes under phase-transfer conditions, which avoids the use of cryogenic temperatures and strong organometallic or amide bases.[6]

Materials:

-

This compound (1.0 equivalent)

-

Primary alkyl halide (e.g., 1-Bromobutane, 1.0-1.2 equivalents)

-

50% aqueous Sodium Hydroxide (NaOH) solution

-

Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) (2-10 mol%)

-

Organic solvent (e.g., Toluene)

Procedure:

-

Setup: A round-bottomed flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reaction Mixture: To the flask are added this compound (1.0 equivalent), the primary alkyl halide (1.0-1.2 equivalents), toluene, and the phase-transfer catalyst (2-10 mol%).

-

Reaction: The 50% aqueous NaOH solution is added, and the biphasic mixture is stirred vigorously at a controlled temperature (e.g., 60-80°C) for several hours. The reaction progress can be monitored by GC-MS.

-

Workup: After cooling to room temperature, the mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The product is then purified by distillation or column chromatography.

Data Presentation

The following tables summarize quantitative data for the alkylation of this compound and the spectroscopic characteristics of a representative product, 3-octyne.

Reaction Yields for Alkylation of this compound

| Deprotonating Agent | Alkylating Agent | Product | Solvent | Yield (%) | Reference |

| n-Butyllithium | Ethyl bromide | 3-Octyne | Pentane | 64-65 | |

| n-Butyllithium | 1-Iodobutane | 5-Decyne | THF | 91 | [7] |

| n-Butyllithium | 1-Iodopentane | 5-Undecyne | THF | 99 | [7] |

| Sodium Amide | 1-Bromobutane | 5-Decyne | Liquid NH₃ | Not specified | [8] |

Physical and Spectroscopic Data for 3-Octyne

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1] |

| Molecular Weight | 110.20 g/mol | [1] |

| Boiling Point | 131-132 °C | [1] |

| ¹H NMR | Predicted shifts: ~0.9 ppm (t, 6H), ~1.4-1.6 ppm (m, 4H), ~2.1 ppm (q, 4H) | General NMR data[9][10] |

| ¹³C NMR | 13.5, 14.2, 20.6, 22.1, 80.4, 80.9 ppm | [9][11] |

| IR (Infrared) | No significant peak at ~3300 cm⁻¹ (no terminal C-H). Weak C≡C stretch at ~2200-2260 cm⁻¹. | [1][12] |

| MS (Mass Spec) | Key fragments (m/z): 110 (M+), 95, 81, 67, 55, 41 | [1] |

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the two-step mechanism of deprotonation followed by SN2 alkylation.

Caption: Reaction mechanism for the deprotonation and alkylation of this compound.

Experimental Workflow (n-BuLi Method)

This diagram outlines the logical flow of the experimental procedure using n-butyllithium.

Caption: Experimental workflow for the n-BuLi mediated alkylation of this compound.

Phase-Transfer Catalysis Cycle

This diagram illustrates the logical relationships in a phase-transfer catalyzed alkylation.

Caption: The catalytic cycle in the phase-transfer alkylation of this compound.

Analytical Characterization

Monitoring the reaction and characterizing the final product are essential steps.

-

Reaction Monitoring: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique to monitor the disappearance of the starting this compound and the appearance of the higher molecular weight product.[6]

-

Product Characterization:

-

Infrared (IR) Spectroscopy: The most telling change in the IR spectrum is the disappearance of the sharp, characteristic ≡C-H stretch of the terminal alkyne at approximately 3300 cm⁻¹. The weak C≡C stretch will shift slightly but remains in the 2100-2260 cm⁻¹ region.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the acetylenic proton signal (typically around 1.8-3.0 ppm) is a key indicator of a successful reaction. New signals corresponding to the added alkyl group will appear. In ¹³C NMR, the chemical shifts of the sp-hybridized carbons will change upon substitution.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the new, elongated alkyne. Fragmentation patterns can provide further structural information.[1]

-

By following the detailed protocols and utilizing the analytical methods described, researchers can reliably synthesize and characterize a wide range of internal alkynes starting from this compound, facilitating the development of novel molecular entities.

References

- 1. 3-Octyne [webbook.nist.gov]

- 2. brainly.com [brainly.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. brainly.in [brainly.in]

- 6. organic chemistry - Reactions of alkynes with sodium/ammonia vs sodium amide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homework.study.com [homework.study.com]

- 9. scribd.com [scribd.com]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 11. 3-OCTYNE(15232-76-5) 13C NMR spectrum [chemicalbook.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

1-Hexyne: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 1-Hexyne (CAS No. 693-02-7), a highly flammable and reactive terminal alkyne. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research. This document summarizes key physical, chemical, and toxicological properties, outlines proper handling and storage procedures, and provides emergency response protocols.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1] It is a volatile organic compound and is sparingly soluble in water but soluble in many common organic solvents.[1][2] Its terminal triple bond makes it a highly reactive and valuable reagent in organic synthesis.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H10 | [3] |

| Molecular Weight | 82.14 g/mol | [3][4] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Pungent | [1] |

| Boiling Point | 71-72 °C (lit.) | [6] |

| Melting Point | -132 °C | [7] |

| Flash Point | -21 °C (lit.) | [8] |

| Density | 0.715 g/mL at 25 °C (lit.) | [6] |

| Vapor Pressure | 133.0 mmHg | [4] |

| Water Solubility | Sparingly soluble/Immiscible | [1][9] |

| Solubility in Organic Solvents | Soluble | [1][2] |

| Refractive Index (n20/D) | 1.399 (lit.) | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | [4][8] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways | [4][8] |

| Skin Irritation | 2 | H315: Causes skin irritation | [4][8] |

| Eye Irritation | 2 | H319: Causes serious eye irritation | [4][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [4] |

Signal Word: Danger[8]

Toxicology and Health Effects

Exposure to this compound can cause adverse health effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

-

Inhalation: Vapors can cause respiratory tract irritation, dizziness, or even suffocation.[10] High concentrations may lead to central nervous system depression, with symptoms like headache, dizziness, tiredness, nausea, and vomiting.[11]

-

Skin Contact: Causes skin irritation and may lead to dermatitis.[10]

-

Eye Contact: Causes serious eye irritation, potentially leading to conjunctivitis and corneal inflammation.[10]

-

Ingestion: May cause gastrointestinal irritation.[10] Aspiration into the lungs can be fatal.[4][8]

Table 3: Acute Toxicity Data for this compound

| Test | Route | Species | Value | Reference(s) |

| LD50 | Intraperitoneal | Mouse | > 100 mg/kg | [4][12] |

| LD50 | Subcutaneous | Mouse | 400 mg/kg | [7] |

Experimental Protocols

The toxicological and safety data presented in this guide are determined through standardized experimental protocols. While the specific, detailed reports for this compound are not publicly available, the following sections describe the general methodologies for the key experiments cited.

Acute Toxicity (LD50) Determination

The median lethal dose (LD50) is a measure of the acute toxicity of a substance.[13] It is the dose required to kill 50% of a population of test animals.[13]

General Methodology (e.g., Up-and-Down Procedure - OECD 425):

-

Animal Selection: A small number of animals, typically mice or rats of a single sex, are used.[14]

-

Dose Administration: A single animal is dosed at a starting level just below the estimated LD50. The substance can be administered through various routes, such as oral, intraperitoneal, or intravenous.[9][14]

-

Observation: The animal is observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.[14]

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Data Analysis: This process is continued for a small series of animals. The LD50 is then calculated from the results using statistical methods, such as Probit Analysis.[14]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

General Methodology (e.g., Pensky-Martens Closed Cup Tester - ASTM D93):

-

Sample Preparation: A sample of the liquid is placed into a test cup.[8]

-

Heating: The cup and the liquid are heated at a slow, constant rate.[8]

-

Ignition Source: An ignition source (a small flame) is periodically introduced into the vapor space above the liquid.[8]

-

Observation: The temperature at which a brief flash is observed is recorded as the flash point.[8]

-

Closed vs. Open Cup: The closed cup method generally provides a lower, more conservative flash point value as it better contains the vapors.

Skin and Eye Irritation Assessment

These tests evaluate the potential of a substance to cause irritation upon contact with the skin or eyes.

General Methodology (e.g., In Vivo Irritation Tests - OECD 404 & 405):

-

Animal Selection: Typically, albino rabbits are used for these tests.

-

Skin Irritation:

-

A small area of the animal's skin is shaved.

-

The test substance is applied to the skin and covered with a gauze patch.

-

After a set exposure period (e.g., 4 hours), the patch is removed.

-

The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

-

-

Eye Irritation:

-

A small amount of the substance is instilled into one eye of the rabbit. The other eye serves as a control.

-

The eyes are examined for signs of corneal opacity, iritis, conjunctivitis (redness), and chemosis (swelling) at various time points.

-

-

Scoring: The severity of the observed effects is scored according to a standardized scale.

Safety and Handling Precautions

The following diagram outlines the logical flow of safety precautions when working with this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[8]

-

Eyewash stations and safety showers must be readily available.[10]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[8][10]

-

Respiratory Protection: If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.[10]

Handling and Storage

-

Handling: Avoid breathing vapors and contact with skin and eyes.[8] Use non-sparking tools.[8] Ground and bond containers when transferring material to prevent static discharge.[10]

-